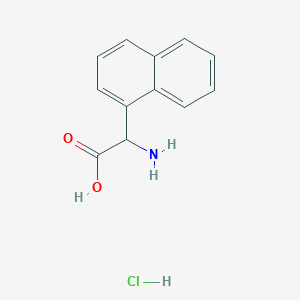

(2R)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an amino acid derivative with a naphthalene group. Amino acids are the building blocks of proteins and play key roles in various biological processes . Naphthalene is a polycyclic aromatic hydrocarbon that is often used in industry .

Molecular Structure Analysis

The molecular structure would consist of a naphthalene ring (a type of aromatic hydrocarbon), an amino group (-NH2), and a carboxylic acid group (-COOH). The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amino acids, such as peptide bond formation. The naphthalene group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, amino acids are solid at room temperature, and their solubility in water varies. The presence of the naphthalene group could influence these properties .Wissenschaftliche Forschungsanwendungen

Fluorescence Derivatisation

3-(Naphthalen-1-ylamino)propanoic acid derivatives exhibit strong fluorescence, making them suitable for biological assays. For instance, they have been used for fluorescence derivatization of amino acids, yielding derivatives that show strong fluorescence in ethanol and water at physiological pH, with good quantum yields. This application is crucial for bio-imaging and sensing technologies (Frade et al., 2007).

Synthesis and Resolution

Efficient synthesis and resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate for the drug Cinacalcet, have been achieved using R-(−)-mandelic acid. This process highlights the compound's role in pharmaceutical manufacturing, particularly in producing optically pure enantiomers for therapeutic purposes (Mathad et al., 2011).

Environmental Studies

Studies on autoxidation reactions of aromatic o-aminohydroxynaphthalenes, which form during the anaerobic reduction of sulfonated azo dyes, have provided insights into the environmental behavior of naphthalene derivatives. Understanding these reactions is important for assessing the environmental impact of industrial dyes and developing strategies for their degradation (Kudlich et al., 1999).

Polymer Science

The synthesis of a new naphthylamine-derived aromatic dicarboxylic acid and its application in producing high glass-transition temperature polymers for blue-light-emitting materials showcase the compound's relevance in material science. These polymers have potential applications in electronics and optoelectronics due to their good mechanical properties and thermal stability (Liou et al., 2006).

Analytical Chemistry

The determination of naphthols by flow-injection chemiluminescence, utilizing 1-amino-2-naphthol hydrochloride among other compounds, demonstrates the role of naphthalene derivatives in analytical methodologies. These techniques are valuable for detecting and quantifying aromatic compounds in various samples, contributing to environmental monitoring and pharmaceutical analysis (Al-Tamrah & Townshend, 1987).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-2-naphthalen-1-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSANNROGBIDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2995273.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2995275.png)

![N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide](/img/structure/B2995276.png)

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2995278.png)

![N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2995281.png)

methanone](/img/structure/B2995282.png)

![Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2995283.png)

![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2995285.png)

![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2995287.png)

![3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995292.png)